

Sourcing & Technical Profile: 6-Chloro-5-ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 6-chloro-5-ethynylpyrazin-2-amine

CAS No.: 2764012-30-6

Cat. No.: B6249609

[Get Quote](#)

Context: Strategic Intermediate for Allosteric SHP2 Inhibitors (e.g., JAB-3312, JAB-3068)

Executive Summary: The "Alkyne Handle" Strategy

In the landscape of targeted oncology, the protein tyrosine phosphatase SHP2 (PTPN11) has emerged as a high-value target for overcoming resistance to RTK/RAS/MAPK therapies. The synthesis of second-generation SHP2 inhibitors, such as JAB-3312 and JAB-3068, relies heavily on a specific pyrazine scaffold.

6-chloro-5-ethynylpyrazin-2-amine is the "linchpin" intermediate. Its 5-ethynyl group serves as the cyclization handle required to construct the fused bicyclic systems (e.g., pyrrolopyrazines or furopyrazines) characteristic of potent allosteric inhibitors. Because the free terminal alkyne is prone to polymerization and oxidative degradation, strategic sourcing dictates purchasing the TMS-protected precursor or utilizing a "make-and-use" protocol.

Chemical Profile & Specifications

Researchers must distinguish between the stable commercial form and the active synthetic form.

Feature	Active Reagent (Free Alkyne)	Commercial Standard (TMS-Protected)
Chemical Name	6-chloro-5-ethynylpyrazin-2-amine	6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
CAS Number	2764012-30-6	1940206-32-5
Molecular Weight	153.57 g/mol	225.75 g/mol
Stability	Low (Polymerizes at RT)	High (Stable at 2-8°C)
Storage	-20°C, under Argon, dark	2-8°C, desiccated
Primary Use	Immediate cyclization	Shelf-stable inventory

Strategic Sourcing & Vendor Landscape

Due to the instability of the free alkyne, Tier 1 suppliers typically stock the TMS-protected derivative (CAS 1940206-32-5). Direct sourcing of the free alkyne is generally a custom synthesis request (FTE/FFS model) rather than a catalog purchase.

Supplier Matrix & Pricing Estimates

Note: Pricing is volatile and volume-dependent. The "RFQ" (Request for Quote) model is standard for this intermediate.

Supplier Tier	Vendor Name	Catalog / SKU	Estimated Pricing (Research Scale)	Lead Time
Tier 1 (Global)	ChemScene	CS-1169073 (TMS form)	\$300 - \$500 / 1g	1-2 Weeks
Tier 1 (Distributor)	Fisher Scientific	Distributes ChemScene	RFQ (Contract Pricing)	Varies
Tier 2 (Sourcing)	Aaron Chemicals	AR027XOE (Free Alkyne)	Inquiry Only	2-4 Weeks
Tier 2 (Custom)	Enamine / WuXi	Custom Synthesis	FTE Rate	4-6 Weeks

Procurement Recommendation: For medicinal chemistry campaigns (<10g), purchase the TMS-protected form (CAS 1940206-32-5). It eliminates the risk of receiving degraded material (polymerized black tar) often associated with shipping free amino-alkynes.

Quality Assurance: The "Self-Validating" Deprotection Protocol

To ensure scientific integrity, do not trust the purity of the free alkyne if shipped directly. Instead, generate it in situ from the TMS-precursor. This protocol acts as a self-validating system: the disappearance of the TMS peak in HPLC/NMR confirms the identity of your reactive intermediate immediately before use.

Protocol: Controlled Release of the Alkyne Handle

Objective: Generate pure **6-chloro-5-ethynylpyrazin-2-amine** for immediate cyclization.

- Dissolution: Dissolve 1.0 eq of CAS 1940206-32-5 in MeOH/THF (1:1 v/v). Ensure the solution is degassed (sparge with for 5 mins).

- Deprotection: Add 1.5 eq of (anhydrous). Stir at for 30 minutes.
 - Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The TMS starting material () will disappear, replaced by the free alkyne ().
- Workup (Critical):
 - Dilute with cold brine. Extract with EtOAc.
 - Do not concentrate to dryness if heating is required. The free alkyne is thermally sensitive. Keep in solution if possible for the next step.
- QC Check:
 - ¹H NMR (DMSO-d₆): Look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the terminal alkyne proton singlet (ppm).

Synthetic Utility & Pathway Visualization

The following diagram illustrates the strategic placement of this intermediate in the synthesis of fused-ring SHP2 inhibitors (like JAB-3312). The workflow moves from the commercially available iodo-precursor to the final active pharmacophore.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow transforming the commodity iodo-pyrazine into the high-value SHP2 inhibitor scaffold via the ethynyl intermediate.

Handling & Safety Data

- Hazard Identification: Aminopyrazines are potential skin sensitizers. Terminal alkynes are reactive.
- Storage: The free alkyne (CAS 2764012-30-6) must be stored at -20°C. If the material turns dark brown or black, it has polymerized and should be discarded.
- Solubility: Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.

References

- Wang, J., et al. (2024).[1] Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [[Link](#)]
- Jacobio Pharmaceuticals. (2024). Pipeline Overview: SHP2 Inhibitors JAB-3068 and JAB-3312. Retrieved from [[Link](#)]
- PubChem. (2024). Compound Summary: **6-chloro-5-ethynylpyrazin-2-amine**. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Sourcing & Technical Profile: 6-Chloro-5-ethynylpyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6249609#6-chloro-5-ethynylpyrazin-2-amine-supplier-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com